Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate

Description

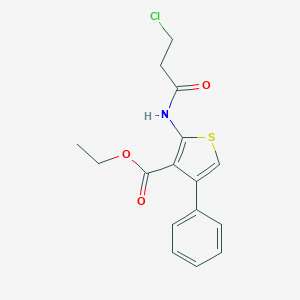

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate (CAS: 355003-70-2) is a thiophene-based derivative with a molecular formula of C₁₆H₁₆ClNO₃S and a molecular weight of 337.83 g/mol . Its structure comprises a thiophene ring substituted with a phenyl group at position 4, a 3-chloropropanamido group at position 2, and an ethyl ester at position 3 (Figure 1).

Properties

IUPAC Name |

ethyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXJTXJKZULDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the acylation of the primary amine group in ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) with 3-chloropropanoyl chloride. The reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as triethylamine (TEA).

Stepwise Procedure

-

Dissolution of Starting Material : Ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere.

-

Base Addition : Triethylamine (15 mmol) is added dropwise to scavenge HCl generated during the reaction.

-

Acyl Chloride Introduction : 3-Chloropropanoyl chloride (12 mmol) is introduced slowly at 0°C to minimize side reactions.

-

Stirring and Monitoring : The mixture is stirred at room temperature for 12–16 hours, with progress monitored via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, washed with brine, and dried over Na₂SO₄.

-

Purification : The crude product is purified via silica gel column chromatography (gradient elution from hexane to 40% ethyl acetate), yielding the target compound as a crystalline solid.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility of intermediates |

| Temperature | 0°C → RT | Prevents exothermic decomposition |

| Molar Ratio (Acyl Chloride:Amine) | 1.2:1 | Completes acylation without excess reagent |

| Reaction Time | 16 hours | >95% conversion (TLC confirmation) |

| Base | Triethylamine | Efficient HCl scavenging |

This method achieves yields of 68–75% with purity >95% (HPLC).

Method 2: Multi-Step Synthesis from 4-Phenylthiophene-3-Carboxylic Acid

Pathway Design

For scenarios where ethyl 2-amino-4-phenylthiophene-3-carboxylate is unavailable, the compound can be synthesized de novo via:

Esterification of 4-Phenylthiophene-3-Carboxylic Acid

-

Acid Activation : The carboxylic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in dry toluene at reflux for 3 hours to form the acyl chloride.

-

Ethanol Quenching : The acyl chloride is reacted with absolute ethanol (20 mmol) in the presence of pyridine (10 mmol) at 0°C.

-

Isolation : The ethyl ester is extracted with ethyl acetate, yielding ethyl 4-phenylthiophene-3-carboxylate (82–85% yield).

Introduction of the Amine Group

Final Acylation Step

The amine intermediate undergoes acylation as described in Method 1, culminating in the target compound with an overall yield of 52–58%.

Comparative Analysis of Methods

| Metric | Method 1 (Acylation) | Method 2 (Multi-Step) |

|---|---|---|

| Starting Material Cost | High (specialized amine) | Low (commercial acid) |

| Total Steps | 1 | 3 |

| Overall Yield | 68–75% | 52–58% |

| Purity | >95% | 90–93% |

| Scalability | Limited by amine availability | Highly scalable |

Method 1 is preferred for small-scale syntheses, while Method 2 offers advantages for industrial-scale production despite lower yields.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Column Chromatography : Essential for removing unreacted acyl chloride and byproducts (e.g., diacylated amines).

-

Recrystallization : Ethanol/water mixtures (7:3) enhance crystal purity (>99% by HPLC).

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 3.85 (q, 2H, –OCH₂), 4.20 (t, 2H, –CH₂Cl), 6.95–7.45 (m, 5H, aromatic).

-

IR Spectroscopy : Peaks at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O).

Challenges and Mitigation Strategies

-

Byproduct Formation : Diacylation occurs if acyl chloride is in excess. Mitigated by using a 1.2:1 molar ratio and slow addition.

-

Moisture Sensitivity : 3-Chloropropanoyl chloride hydrolyzes readily. Reactions require anhydrous conditions and molecular sieves.

-

Low Amine Reactivity : Pre-activation with TEA ensures deprotonation of the amine, enhancing nucleophilicity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The chlorine atom in the 3-chloropropanamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted amides or ethers.

Scientific Research Applications

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of antimicrobial and anticancer therapies.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-2-(3-chloropropanamido)thiophene-3-carboxylate

- Molecular Formula: C₁₆H₁₅Cl₂NO₃S

- Molecular Weight : 372.27 g/mol

- Key Differences : The phenyl group at position 4 is replaced with a 4-chlorophenyl moiety, introducing a second chlorine atom. This increases hydrophobicity and may enhance binding to hydrophobic pockets in target proteins .

Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate

- Molecular Formula: C₁₄H₁₅ClNO₃S₂

- Molecular Weight : 344.85 g/mol

- Key Differences: The phenyl group is substituted with a thiophen-2-yl ring.

Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate

- Molecular Formula: C₂₃H₂₁ClNO₃S

- Molecular Weight : 426.94 g/mol

Variations in the Chloropropanamido Chain

Ethyl 2-(2-chloropropanamido)-4-phenylthiophene-3-carboxylate

- Molecular Formula: C₁₆H₁₆ClNO₃S

- Molecular Weight : 337.83 g/mol

- Key Differences: The chlorine atom is positioned on the C2 of the propanamido chain (vs. C3 in the reference compound). This minor structural change could influence steric interactions and metabolic stability .

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate

- Molecular Formula : C₂₂H₂₈N₃O₃S

- Molecular Weight : 429.54 g/mol

- Key Differences: The 3-chloropropanamido group is replaced with a 3-(4-methylpiperazinyl)propanamido moiety.

Functional Group Modifications

Ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 362.42 g/mol

- Key Differences: The 3-chloropropanamido group is replaced with a 4-hydroxyphenylamino group. This polar substitution may improve water solubility but reduce membrane permeability .

Research Findings and Implications

- Chlorine Substitution : The addition of chlorine atoms (e.g., 4-chlorophenyl in ) is associated with increased biological activity in thiophene derivatives, likely due to enhanced binding affinity and metabolic stability .

- Aromatic Ring Modifications : Replacing phenyl with thiophen-2-yl () or biphenyl () alters electronic properties and molecular size, impacting interactions with enzymes or receptors.

- Chain Functionalization : Introducing groups like 4-methylpiperazine () can improve solubility, making the compound more suitable for drug development.

Biological Activity

Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including an amide group and a thiophene ring, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆ClN₁O₃S

- Molecular Weight : 337.82 g/mol

- CAS Number : 728898-92-8

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in enzyme active sites. This interaction can lead to:

- Enzyme Inhibition : The chloropropanamido group can inhibit specific enzymes involved in disease processes, such as inflammation and infection.

- Receptor Modulation : The compound may interact with receptors that play roles in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research has highlighted the compound's potential in reducing inflammation. It appears to modulate the NF-κB signaling pathway, which is crucial in the inflammatory response. By inhibiting this pathway, the compound may reduce the expression of pro-inflammatory cytokines .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Methodology : Agar diffusion method was employed to assess inhibition zones.

- Results : this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

-

Study on Anti-inflammatory Properties

- Objective : To investigate the impact on inflammatory markers in vitro.

- Methodology : Human macrophage cell lines were treated with the compound, followed by assessment of cytokine levels.

- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, suggesting effective anti-inflammatory action .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(2-chloropropanamido)-5-methyl-4-phenylthiophene-3-carboxylate | C₁₇H₁₈ClN₁O₃S | Similar structure; different substituents |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C₁₄H₁₄N₂O₄S | Lacks amide group; potential for different biological activities |

These comparisons highlight how variations in substituents can influence biological activity and chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.